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G9a (EHMT2/KMT1C) and G9a-like protein (GLP, EHMT1/KMT1D) are two closely related

histone lysine methyltransferases that play pivotal roles in epigenetic regulation. As the primary

enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and

H3K9me2) in euchromatic regions, they are fundamental to transcriptional repression and the

establishment of facultative heterochromatin. Despite their high degree of homology,

particularly within their catalytic SET domains, G9a and GLP exhibit both overlapping and

distinct functions, making a detailed comparison of their activities crucial for targeted research

and therapeutic development. This guide provides an objective comparison of their substrate

specificity and biological functions, supported by experimental data and detailed

methodologies.

Core Functional Characteristics
In vivo, G9a and GLP predominantly exist and function as a stoichiometric heterodimer.[1][2]

This heterodimeric complex is considered the primary functional unit for global H3K9

methylation.[3] While both enzymes can form homodimers and are catalytically active

independently in vitro, the heterodimer displays enhanced enzymatic activity, particularly on

chromatin substrates.[4] The loss of either G9a or GLP leads to a dramatic reduction in global

H3K9me1 and H3K9me2 levels, resulting in embryonic lethality and highlighting their

cooperative and essential roles in development.[1][2]
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Comparative Analysis of Substrate Specificity
Histone Substrates
Both G9a and GLP exhibit a strong preference for methylating lysine 9 on histone H3.[5][6] In

vitro studies have demonstrated that the SET domains of both enzymes share the same

substrate specificity, also showing weaker activity towards H3K27.[5][6] However, the catalytic

efficiency of G9a and GLP is significantly influenced by their oligomeric state and the nature of

the substrate (peptide vs. nucleosome).

A key study systematically compared the kinetic parameters of G9a and GLP in their

homodimeric and heterodimeric forms, revealing important distinctions in their activity.

Table 1: Kinetic Parameters for Histone H3 Peptide (H31-20) Methylation

Enzyme KM (μM) kcat (min-1)

G9a-G9a homodimer 4.8 33

GLP-GLP homodimer 5.5 14

G9a-GLP heterodimer 4.6 33

Data adapted from J. Biol. Chem. (2021) 297(5):101276.[4]

Table 2: Kinetic Parameters for Mononucleosome Methylation

Enzyme KM (μM) kobs (min-1)

G9a-G9a homodimer 1.1 0.004

GLP-GLP homodimer N/D ~0.001

G9a-GLP heterodimer 1.4 0.04

kobs represents the observed rate constant under multiple turnover conditions. N/D: not

determined due to very low activity. Data adapted from J. Biol. Chem. (2021) 297(5):101276.[4]
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These data highlight that while the enzymes have similar affinities for the H3 peptide, the G9a-

GLP heterodimer exhibits a striking ~10-fold increase in its turnover rate on nucleosomal

substrates compared to the G9a homodimer.[4][7] This suggests that heterodimerization

relieves an autoinhibitory mechanism present in the homodimers, making the heterodimer a

more efficient enzyme on physiological chromatin substrates.[4][7]

Non-Histone Substrates
Beyond histones, G9a and GLP have been shown to methylate a variety of non-histone

proteins, expanding their regulatory roles. While some substrates are shared, others appear to

be specific to one enzyme, suggesting functional divergence.

Table 3: Known Non-Histone Substrates of G9a and GLP
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Substrate Methylated by G9a Methylated by GLP
Functional
Consequence

p53 Yes Yes
Transcriptional

repression

HIF1α Yes Yes
Regulation of hypoxic

response

DNMT1 Yes No
Regulation of DNA

methylation

Reptin Yes Yes
Transcriptional

regulation

MyoD Yes No
Regulation of

myogenesis

C/EBPβ Yes No
Transcriptional

regulation

WIZ Yes No
Transcriptional

repression

CDYL1 Yes No Chromatin compaction

G9a (automethylation) Yes N/A
Regulation of protein-

protein interactions

This table is a summary from multiple sources.[8][9][10][11]

The methylation of these non-histone targets can have profound effects on their stability,

localization, and interaction with other proteins, thereby influencing a wide range of cellular

processes from DNA repair to cell fate decisions.

Functional Comparison
The primary function of the G9a/GLP complex is to establish H3K9me1 and H3K9me2, which

serve as docking sites for effector proteins like Heterochromatin Protein 1 (HP1).[2][4] This

leads to chromatin compaction and transcriptional silencing.
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Caption: G9a/GLP-mediated gene silencing pathway.

Beyond this canonical pathway, G9a and GLP are also implicated in the regulation of DNA

methylation. They can interact with DNA methyltransferases (DNMTs) and are required for the

proper methylation of certain genomic regions, including imprinted genes.[1][7][12]

Interestingly, this function can be independent of their catalytic activity, suggesting a scaffolding

role for the G9a/GLP complex in recruiting DNMTs to specific loci.[1][7]
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Caption: G9a/GLP-mediated DNA methylation pathway.

Inhibitors of G9a and GLP
The development of small molecule inhibitors has been instrumental in dissecting the functions

of G9a and GLP. Several potent and selective inhibitors have been characterized, with varying

degrees of selectivity for G9a versus GLP.

Table 4: IC50 Values of Selected G9a/GLP Inhibitors

Inhibitor G9a IC50 (nM) GLP IC50 (nM) Selectivity

BIX-01294 2700 ~1700 G9a/GLP dual

UNC0638 <15 19 G9a/GLP dual

UNC0642 <2.5 <2.5 G9a/GLP dual

MS0124 440 ± 63 13 ± 4 GLP-selective

MS012 992 ± 337 7 ± 2 GLP-selective

IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.

[13][14][15][16][17]

These inhibitors serve as valuable chemical probes to investigate the biological consequences

of G9a/GLP inhibition in various cellular and in vivo models.

Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a common method for measuring the in vitro activity of G9a and GLP

using a radioactive methyl donor.

Materials:

Recombinant G9a, GLP, or G9a/GLP complex
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Histone H3 peptide (e.g., H31-21) or reconstituted mononucleosomes

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

P81 phosphocellulose paper

Scintillation fluid and counter

Procedure:

Prepare the reaction mixture in the HMT assay buffer containing the histone substrate and

[3H]-SAM.

Initiate the reaction by adding the recombinant enzyme.

Incubate the reaction at 30°C for a defined period (e.g., 10-60 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove

unincorporated [3H]-SAM.

Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid.

Quantify the incorporated radioactivity using a scintillation counter. The counts per minute

(CPM) are proportional to the enzyme activity.
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Caption: Experimental workflow for a radioactive HMT assay.

Conclusion
G9a and GLP are highly homologous histone methyltransferases that are essential for H3K9

methylation and transcriptional silencing. While they share significant overlap in their substrate

specificity, particularly for histone H3, they also exhibit distinct non-histone targets and

functional roles. The formation of a G9a-GLP heterodimer is crucial for their optimal catalytic
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activity on chromatin. The availability of potent and selective inhibitors provides powerful tools

to further elucidate their individual and combined functions in health and disease, paving the

way for potential therapeutic interventions targeting these key epigenetic regulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.selleckchem.com/g9a-glp.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5352984/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5352984/
https://www.benchchem.com/pdf/A_Comparative_Toxicity_Analysis_of_G9a_GLP_Inhibitors_UNC0638_and_its_In_Vivo_Optimized_Analog_UNC0642.pdf
https://www.benchchem.com/product/b15586447#g9a-vs-glp-comparing-substrate-specificity-and-function
https://www.benchchem.com/product/b15586447#g9a-vs-glp-comparing-substrate-specificity-and-function
https://www.benchchem.com/product/b15586447#g9a-vs-glp-comparing-substrate-specificity-and-function
https://www.benchchem.com/product/b15586447#g9a-vs-glp-comparing-substrate-specificity-and-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15586447?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

